

Technical Guide: Spectroscopic Analysis of JD-02

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Compound of Interest

Compound Name: JD-02
Cat. No.: B12385727

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic data for the novel compound **JD-02**, a promising small molecule with potential applications in targeted drug therapy. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic analyses, including methodologies and data interpretation.

Spectroscopic Data Summary

The spectroscopic data for **JD-02** has been systematically collected and analyzed. The key quantitative results are summarized in the tables below for ease of reference and comparison.

Table 1: ^1H NMR Spectroscopic Data for **JD-02** (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.85	d	2H	8.5	Ar-H
7.42	d	2H	8.5	Ar-H
4.20	q	2H	7.1	-O-CH ₂ -
2.58	s	3H	-	-CO-CH ₃
1.25	t	3H	7.1	-CH ₂ -CH ₃

Table 2: ¹³C NMR Spectroscopic Data for **JD-02** (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
197.5	C=O
145.2	Ar-C
135.8	Ar-C
129.3	Ar-CH
128.5	Ar-CH
61.2	-O-CH ₂ -
26.4	-CO-CH ₃
14.3	-CH ₂ -CH ₃

Table 3: Mass Spectrometry Data for **JD-02** (ESI+)

m/z	Relative Intensity (%)	Assignment
179.09	100	[M+H] ⁺
151.06	45	[M-C ₂ H ₅] ⁺
136.04	80	[M-COCH ₃] ⁺

Table 4: IR Spectroscopic Data for **JD-02** (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3075	Weak	C-H stretch (aromatic)
2980, 2940	Medium	C-H stretch (aliphatic)
1685	Strong	C=O stretch (ketone)
1605, 1480	Medium	C=C stretch (aromatic)
1260	Strong	C-O stretch (ether)
820	Strong	C-H bend (para-substituted aromatic)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A Bruker Avance III HD 500 MHz spectrometer equipped with a 5 mm cryoprobe was used for all NMR experiments.
- **Sample Preparation:** 10 mg of **JD-02** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **¹H NMR Acquisition:** Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
- **¹³C NMR Acquisition:** Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

2.2 Mass Spectrometry (MS)

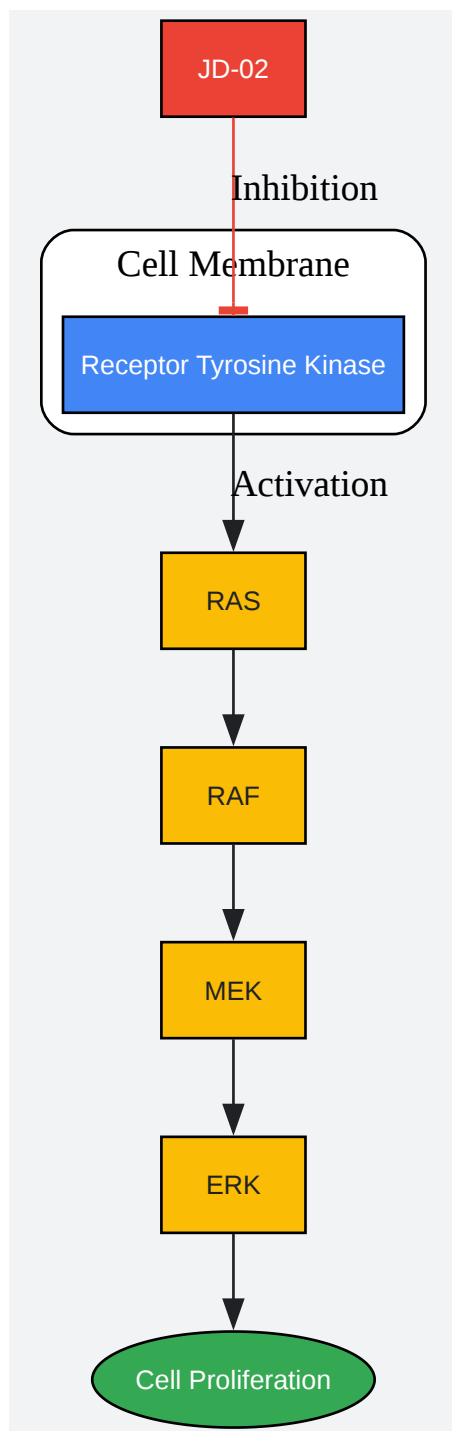
- Instrumentation: A Waters SYNAPT G2-Si high-resolution mass spectrometer with an electrospray ionization (ESI) source was used.
- Sample Preparation: **JD-02** was dissolved in methanol to a final concentration of 10 µg/mL.
- Data Acquisition: The sample was introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrometer was operated in positive ion mode with a capillary voltage of 3.0 kV, a sampling cone voltage of 40 V, and a source temperature of 120°C. Data was acquired over a mass range of m/z 50-500.

2.3 Infrared (IR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was used for analysis.
- Sample Preparation: A small amount of **JD-02** was finely ground with potassium bromide (KBr) powder in a 1:100 ratio using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet was placed in the sample holder of the spectrometer. The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

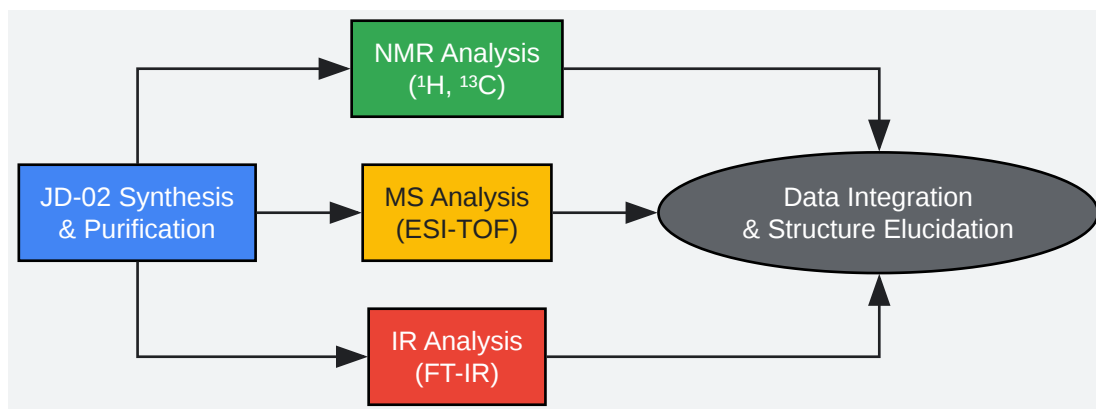
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway in which **JD-02** is involved and the general workflow for its spectroscopic analysis.



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Caption: Hypothetical signaling pathway showing **JD-02** as an inhibitor of a Receptor Tyrosine Kinase.



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Caption: General experimental workflow for the spectroscopic analysis of **JD-02**.

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